Du-86 is a small molecule drug that serves as a model compound of an anti-tumor agent, specifically a segment B derivative of duocarmycin. It has been developed for targeting neoplasms and precancerous conditions, primarily through its action as a DNA alkylating agent. The compound is associated with Kyowa Kirin Co., Ltd. and has been investigated for its potential therapeutic applications in oncology, although it has reached a preclinical phase and is currently discontinued in higher clinical trials .
Du-86 originates from the family of duocarmycin compounds, which are known for their potent anti-tumor activity. The specific molecular formula for Du-86 is , and it has a CAS Registry number of 153925-97-4. Its development involved conjugation to tumor-specific antibodies via cleavable linkers to enhance targeted delivery to cancer cells .
The synthesis of Du-86 involves several steps, primarily focusing on the derivatization of the duocarmycin core structure. A notable method includes the introduction of an oxyethylamine arm at the 4-methoxy position of segment B, which enhances the compound's hydrophilicity while retaining stability and potency .
The synthesis typically employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and analysis of the compound's stability and enzymatic release properties. The use of poly(ethylene glycol) (PEG) linkers combined with dipeptides like L-alanyl-L-valine facilitates targeted delivery mechanisms by allowing specific cleavage at tumor sites by enzymes such as thermolysin .
Du-86's molecular structure can be represented by its molecular formula . The InChIKey for Du-86 is YTGSKSUJQQNWRS-SRGMZFCMSA-N, which assists in identifying the compound in chemical databases.
The structural analysis reveals that Du-86 possesses a complex arrangement typical of duocarmycin derivatives, characterized by multiple functional groups that contribute to its reactivity and biological activity. The presence of nitrogen atoms in its structure indicates potential interactions with DNA .
Du-86 undergoes various chemical reactions primarily focused on its alkylating properties, which allow it to form covalent bonds with DNA. This mechanism leads to the disruption of DNA replication and transcription processes within cancer cells, ultimately inducing cell death.
The reactivity profile includes interactions with nucleophilic sites on DNA, where the alkylation process occurs. This reaction mechanism is crucial for its efficacy as an anti-tumor agent, as it selectively targets rapidly dividing cancer cells while sparing normal cells to some extent .
The mechanism of action for Du-86 involves its binding to DNA through alkylation, which results in cross-linking or strand breaks that inhibit cellular replication processes. This action disrupts the normal function of cancer cells, leading to apoptosis.
Research indicates that Du-86 exhibits significant potency against various tumor cell lines, including HeLaS3 and SW1116. Its efficacy is enhanced when conjugated with specific antibodies that target tumor-associated antigens, ensuring localized action at malignant sites .
Du-86 is described as a solid compound with specific melting points and solubility characteristics that are typical for small molecule drugs. Its hydrophilicity is enhanced through structural modifications aimed at improving bioavailability.
Chemically, Du-86 exhibits stability under physiological conditions but remains reactive enough to engage in alkylation reactions with nucleophilic sites on DNA. Its solubility profile allows for effective formulation in drug delivery systems aimed at cancer therapy .
Du-86 has been primarily investigated for its applications in cancer therapy due to its potent anti-tumor properties. The development of immunoconjugates utilizing Du-86 aims to improve targeting efficiency and reduce systemic toxicity associated with conventional chemotherapy.
Research continues into optimizing its delivery mechanisms through advanced formulations that leverage its unique chemical properties while enhancing therapeutic outcomes against various malignancies .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3